molecular formula C9H8Cl3N3 B1433367 1-[5-chloro-2-(chloromethyl)phenyl]-1H-1,2,4-triazole hydrochloride CAS No. 1803562-23-3

1-[5-chloro-2-(chloromethyl)phenyl]-1H-1,2,4-triazole hydrochloride

Cat. No.: B1433367
CAS No.: 1803562-23-3
M. Wt: 264.5 g/mol
InChI Key: IMXFQBMMHSKOKQ-UHFFFAOYSA-N
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Description

“1-[5-chloro-2-(chloromethyl)phenyl]-1H-1,2,4-triazole hydrochloride” is a chemical compound with the CAS Number: 1803562-23-3 . It has a molecular weight of 264.54 . The IUPAC name for this compound is 1-(5-chloro-2-(chloromethyl)phenyl)-1H-1,2,4-triazole hydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H7Cl2N3.ClH/c10-4-7-1-2-8(11)3-9(7)14-6-12-5-13-14;/h1-3,5-6H,4H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.


Physical and Chemical Properties Analysis

This compound has a molecular weight of 264.54 . Unfortunately, other physical and chemical properties like melting point, boiling point, and solubility were not available in the sources I found.

Scientific Research Applications

Triazole Derivatives in Drug Discovery

Triazoles are crucial in developing new drugs because of their structural versatility, allowing for a broad range of biological activities. Research efforts have identified triazole derivatives as potential candidates for anti-inflammatory, antiplatelet, antimicrobial, antimycobacterial, antitumor, and antiviral properties, as well as activity against neglected diseases. The synthesis and evaluation of these compounds target various biological activities, highlighting the importance of discovering efficient preparation methods that consider sustainability and green chemistry principles (Ferreira et al., 2013).

Advances in Synthesis Methods

Significant advances in synthetic methods for triazole derivatives, including eco-friendly procedures, have been made. For instance, the copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a notable method for synthesizing triazole derivatives, offering advantages like high yields, selectivity, and application in drug development. Recent research emphasizes developing eco-friendly CuAAC procedures, highlighting innovations in catalysts and synthesis methodologies that could be applied to a wide range of triazole derivatives, including 1-[5-chloro-2-(chloromethyl)phenyl]-1H-1,2,4-triazole hydrochloride (de Souza et al., 2019).

Potential Applications Beyond Pharmacology

While triazole derivatives are extensively studied for their pharmaceutical applications, their utility extends to other fields as well. For example, triazole compounds have been explored for their corrosion inhibition properties, offering a promising avenue for protecting metal surfaces in various industrial applications. The development of 1,2,3-triazole derivatives as corrosion inhibitors for metals like steel, copper, and aluminum highlights their potential in creating environmentally friendly and efficient corrosion protection strategies (Hrimla et al., 2021).

Safety and Hazards

For safety and hazards information, it’s best to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer . The MSDS contains important information about the compound’s potential hazards, safe handling practices, and emergency procedures.

Properties

IUPAC Name

1-[5-chloro-2-(chloromethyl)phenyl]-1,2,4-triazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl2N3.ClH/c10-4-7-1-2-8(11)3-9(7)14-6-12-5-13-14;/h1-3,5-6H,4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMXFQBMMHSKOKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)N2C=NC=N2)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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